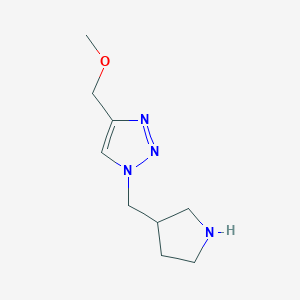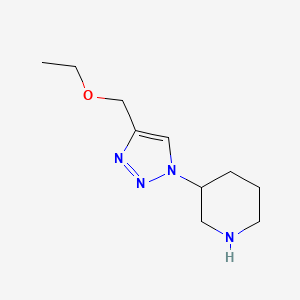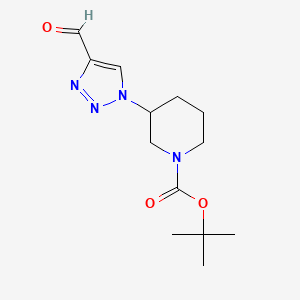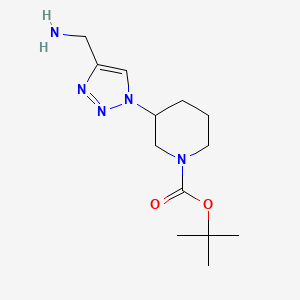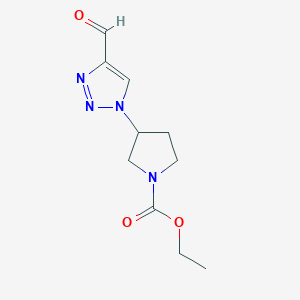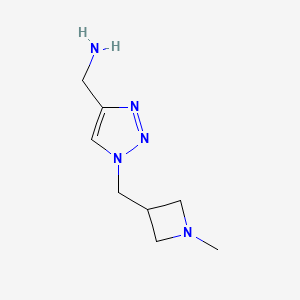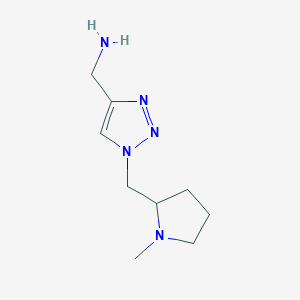
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Übersicht
Beschreibung
4-(Azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole, also known as 4-AMFETP, is an organic molecule that is used in a variety of scientific research applications. It is a versatile molecule that has been used in a variety of experiments, ranging from biochemical to physiological studies. 4-AMFETP is a relatively new compound that was first synthesized in 2019 and has since been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Isostructural Synthesis: Compounds with structural similarities to the query chemical have been synthesized, exhibiting unique crystalline forms suitable for single crystal diffraction studies. These studies offer insights into the molecular conformation and planarity, essential for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Kariuki et al., 2021).
Biological Activity Studies
- Antimicrobial Activity: Pyrazole derivatives, especially those incorporating thiophene units, have been synthesized and tested for their antimicrobial properties. Such studies are pivotal in the search for new antimicrobial agents amid rising antibiotic resistance. The antimicrobial efficacy varies with the Schiff base moiety, offering a basis for further optimization (Hamed et al., 2020).
- Anticancer Potential: Synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been reported, with some compounds showing promising anti-tumor activities against hepatocellular carcinoma cell lines. This research underscores the therapeutic potential of pyrazole-thiophene compounds in oncology (Gomha et al., 2016).
Fluorescence and Spectroscopy
- Fluorescent Properties: The synthesis and fluorescent assessment of pyrazoline derivatives have been conducted, with some compounds displaying emissions in the blue region of the visible spectrum. Such properties are valuable for applications in fluorescent materials and optical sensors (Ibrahim et al., 2016).
Eigenschaften
IUPAC Name |
4-(azidomethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5S/c11-3-4-16-7-8(6-13-15-12)10(14-16)9-2-1-5-17-9/h1-2,5,7H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFRUABIXPWMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CN=[N+]=[N-])CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



